IKKβ Inhibitory Potency: 3,4-Difluorobenzamido vs. Ureido-Thiophene Carboxamides
2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide exhibits an IKKβ IC50 of 2.1 μM (2,100 nM) as measured by TR-FRET assay [1]. This is approximately 160-fold weaker than the ureido-containing analog IKK-2 Inhibitor VI [(5-phenyl-2-ureido)thiophene-3-carboxamide], which achieves an IKK-2 IC50 of 13 nM under comparable enzymatic assay conditions . The potency gap reflects the critical role of the 2-position substituent in ATP-binding pocket engagement: the ureido linker forms optimal hinge-region hydrogen bonds, whereas the bulkier 3,4-difluorobenzamido group likely disrupts this interaction geometry [2].
| Evidence Dimension | IKKβ (IKK-2) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.1 μM) |
| Comparator Or Baseline | IKK-2 Inhibitor VI: IC50 = 13 nM; IKK-2 Inhibitor XI: IC50 = 25 nM |
| Quantified Difference | ~160-fold less potent than IKK-2 Inhibitor VI; ~84-fold less potent than IKK-2 Inhibitor XI |
| Conditions | TR-FRET assay for target compound; enzymatic IKK-2 assay for comparators (Sigma-Aldrich/Calbiochem product specifications) |
Why This Matters
This compound is unsuitable for applications requiring potent IKK-2 inhibition but serves as a valuable low-affinity control or selectivity profiling tool where weak IKKβ engagement is desired.
- [1] BindingDB PrimarySearch Ki. CHEMBL3764641: Inhibition of IKKbeta (unknown origin) by TR-FRET assay, IC50 = 2.10E+3 nM. View Source
- [2] Baxter A, Brough S, Cooper A, et al. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorg Med Chem Lett. 2004;14(11):2817-2822. View Source
